4-ethoxy-N-[3-({[(4-ethoxyphenyl)carbonyl]amino}methyl)-3,5,5-trimethylcyclohexyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethoxy-N-[3-({[(4-ethoxyphenyl)carbonyl]amino}methyl)-3,5,5-trimethylcyclohexyl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes ethoxy groups, a benzamide core, and a cyclohexyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-[3-({[(4-ethoxyphenyl)carbonyl]amino}methyl)-3,5,5-trimethylcyclohexyl]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of carboxylic acids and amines in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendly process, and the use of a reusable catalyst.
Industrial Production Methods
Industrial production of benzamide derivatives, including this compound, often involves high-temperature reactions between carboxylic acids and amines. The process may require temperatures exceeding 180°C, which can be incompatible with some functionalized molecules .
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-[3-({[(4-ethoxyphenyl)carbonyl]amino}methyl)-3,5,5-trimethylcyclohexyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions can vary widely, but they often require specific temperatures, pressures, and solvents to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield amines, and substitution reactions may produce various substituted benzamides.
Scientific Research Applications
4-ethoxy-N-[3-({[(4-ethoxyphenyl)carbonyl]amino}methyl)-3,5,5-trimethylcyclohexyl]benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Studied for its potential biological activities, including antibacterial and antioxidant properties.
Industry: Utilized in the production of pharmaceuticals, plastics, and other industrial materials.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-[3-({[(4-ethoxyphenyl)carbonyl]amino}methyl)-3,5,5-trimethylcyclohexyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 4-ethoxy-N-(4-ethoxyphenyl)benzamide
- 4-methoxy-N-(4-phenoxyphenyl)benzamide
- 4-methoxy-N-(4-methylphenyl)benzamide
Uniqueness
4-ethoxy-N-[3-({[(4-ethoxyphenyl)carbonyl]amino}methyl)-3,5,5-trimethylcyclohexyl]benzamide is unique due to its specific structural features, such as the presence of ethoxy groups and a cyclohexyl ring. These features may confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C28H38N2O4 |
---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
4-ethoxy-N-[[5-[(4-ethoxybenzoyl)amino]-1,3,3-trimethylcyclohexyl]methyl]benzamide |
InChI |
InChI=1S/C28H38N2O4/c1-6-33-23-12-8-20(9-13-23)25(31)29-19-28(5)17-22(16-27(3,4)18-28)30-26(32)21-10-14-24(15-11-21)34-7-2/h8-15,22H,6-7,16-19H2,1-5H3,(H,29,31)(H,30,32) |
InChI Key |
PPTXMZLFJZSZMA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC2(CC(CC(C2)(C)C)NC(=O)C3=CC=C(C=C3)OCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.